3-(Boc-amino)-DL-alanine ethyl ester

Description

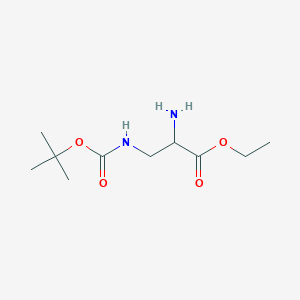

3-(Boc-amino)-DL-alanine ethyl ester (CAS: 493026-61-2) is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its structure consists of DL-alanine (a racemic mixture of D- and L-isomers) with two key modifications:

- Boc (tert-butoxycarbonyl) group: Protects the α-amino group, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions (e.g., trifluoroacetic acid).

- Ethyl ester: Protects the carboxylic acid group, enhancing lipophilicity and enabling selective deprotection under basic hydrolysis.

Molecular Formula: C₁₀H₂₀N₂O₄ Molecular Weight: 232.28 g/mol Key Applications: Intermediate in solid-phase peptide synthesis (SPPS), chiral building block for pharmaceuticals, and precursor for modified amino acids .

Properties

IUPAC Name |

ethyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRGPHDXIHPNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-DL-alanine ethyl ester typically involves the protection of the amino group of alanine with a Boc group, followed by esterification. The process can be summarized as follows:

Protection of the Amino Group: The amino group of DL-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Esterification: The carboxylic acid group of the Boc-protected alanine is then esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-DL-alanine ethyl ester undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

Deprotection: DL-alanine ethyl ester.

Hydrolysis: 3-(Boc-amino)-DL-alanine.

Substitution: Amides or other derivatives depending on the substituent used.

Scientific Research Applications

Peptide Synthesis

3-(Boc-amino)-DL-alanine ethyl ester serves as a crucial building block in the synthesis of peptides. The Boc group protects the amino group during synthetic transformations, allowing for controlled reactions without unwanted side reactions. Upon deprotection, it yields free amino groups that can participate in peptide bond formation, facilitating the construction of complex peptide structures.

Drug Development

The compound is significant in drug development as it can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are known to play essential roles in various metabolic pathways and protein synthesis, making them valuable in therapeutic applications .

Bioconjugation

This compound is also employed in bioconjugation processes, where it aids in modifying biomolecules for biological studies. This modification can enhance the stability and efficacy of drugs or therapeutic agents by improving their interaction with biological targets.

Antifouling Agents

Recent studies have explored the use of peptides derived from this compound as antifouling agents. These peptides have demonstrated settlement inhibition activities against marine organisms, indicating potential applications in marine coatings and biofouling prevention strategies .

Chemical Reactions

The compound undergoes several chemical reactions:

- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield alanine and ethanol.

- Deprotection : The Boc group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino group.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Synthetic Routes

The synthesis typically involves:

- Protecting the amino group of alanine with a Boc group.

- Esterification with ethanol, often facilitated by reagents like dicyclohexylcarbodiimide (DCC) and triethylamine.

- Purification techniques such as crystallization or chromatography to achieve high yield and purity.

Peptide-Based Settlement Inhibitors

Research has shown that tripeptides synthesized from Boc-protected amino acids exhibit significant settlement inhibition activities against barnacle larvae. For instance, specific tripeptides derived from this compound demonstrated moderate antifouling activity, suggesting their potential as environmentally friendly alternatives to traditional antifouling agents .

Prodrug Development

Studies have identified prodrugs based on this compound that show enhanced cytotoxicity when tested against cancer cell lines. These prodrugs are designed to release active compounds in a controlled manner, optimizing therapeutic efficacy while minimizing side effects .

Summary Table of Key Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for peptides; allows controlled reactions through Boc protection |

| Drug Development | Synthesis of APIs; involvement in metabolic pathways |

| Bioconjugation | Modification of biomolecules for enhanced stability and efficacy |

| Antifouling Agents | Peptides derived show settlement inhibition against marine organisms |

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-DL-alanine ethyl ester primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation.

Molecular Targets and Pathways

The compound itself does not have specific molecular targets or pathways, as it is primarily used as an intermediate in chemical synthesis. the peptides and proteins synthesized using this compound can have various biological targets and pathways, depending on their sequence and structure.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of 3-(Boc-amino)-DL-alanine Ethyl Ester and Analogues

Biological Activity

Chemical Structure and Properties

3-(Boc-amino)-DL-alanine ethyl ester features a tert-butyloxycarbonyl (Boc) protecting group on the amino functional group and an ethyl ester at the carboxylic acid position. This configuration enhances its stability and solubility, making it suitable for various synthetic applications in peptide chemistry.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on related compounds and derivatives of alanine. Here are some notable findings:

- Antifouling Activity : Research indicates that derivatives of β-amino acids, which share structural similarities with this compound, exhibit significant antifouling properties. For instance, tripeptides containing β-amino acids showed moderate settlement inhibition activity with an EC50 value of 1.63 μg/mL, suggesting that structural modifications can enhance biological activity .

- Peptide Synthesis Applications : The Boc group is commonly utilized in peptide synthesis, which allows for the selective activation of amino acids for coupling reactions. This property is essential in developing bioactive peptides that may possess therapeutic potential .

Case Studies

- Settlement Inhibition Studies : A study explored the use of various Boc-protected amino acids in synthesizing peptides that demonstrated antifouling properties. The results indicated that specific structural elements within these peptides could significantly influence their biological efficacy .

- Cancer Research : Although not directly related to this compound, research on similar amino acid derivatives has shown promising results in cancer treatment. For example, derivatives were synthesized that exhibited growth inhibitory activity against human colon tumor cell lines, emphasizing the potential for alanine derivatives in anticancer therapies .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.